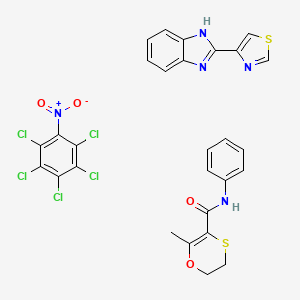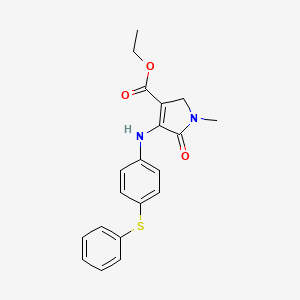
2H-1-Benzopyran-2-one, 7-ethoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 7-ethoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including an ethoxy group, a methyl-butenyl side chain, and a tetrazolyl group, which may contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-ethoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- typically involves multiple steps, starting from readily available precursors. One common approach might include:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the Ethoxy Group: Ethylation reactions using ethyl halides in the presence of a base can introduce the ethoxy group at the desired position.
Attachment of the Methyl-Butenyl Side Chain: This step may involve alkylation reactions using suitable alkyl halides or alkenes.
Incorporation of the Tetrazolyl Group: The tetrazolyl group can be introduced through cycloaddition reactions involving azides and nitriles.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 7-ethoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target specific functional groups, such as the tetrazolyl group, to yield amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the ethoxy or methyl-butenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic applications, including drug development.
Industry: Used in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other biomolecules, modulating their activity. The presence of the tetrazolyl group suggests potential interactions with metal ions or participation in hydrogen bonding.
相似化合物的比较
Similar Compounds
Coumarins: Similar benzopyran derivatives known for their anticoagulant properties.
Flavonoids: Another class of benzopyran compounds with diverse biological activities.
Tetrazoles: Compounds containing the tetrazolyl group, often used in pharmaceuticals.
Uniqueness
The unique combination of functional groups in 2H-1-Benzopyran-2-one, 7-ethoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- sets it apart from other benzopyran derivatives, potentially offering distinct chemical reactivity and biological activity.
属性
CAS 编号 |
76239-49-1 |
|---|---|
分子式 |
C17H18N4O3 |
分子量 |
326.35 g/mol |
IUPAC 名称 |
7-ethoxy-6-(3-methylbut-2-enyl)-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C17H18N4O3/c1-4-23-14-9-15-12(7-11(14)6-5-10(2)3)8-13(17(22)24-15)16-18-20-21-19-16/h5,7-9H,4,6H2,1-3H3,(H,18,19,20,21) |
InChI 键 |
ACJONDVTWOHKQG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C2C=C(C(=O)OC2=C1)C3=NNN=N3)CC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


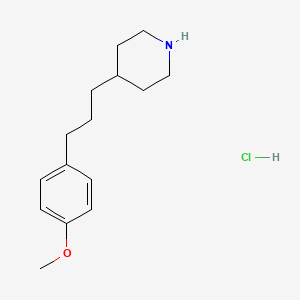
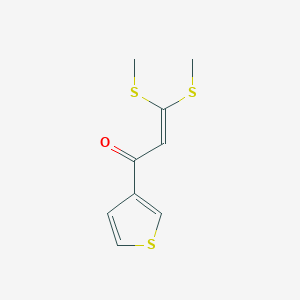
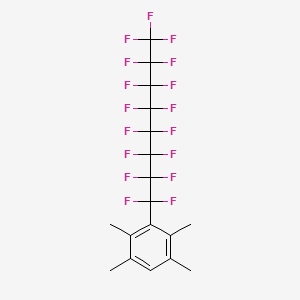
![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)

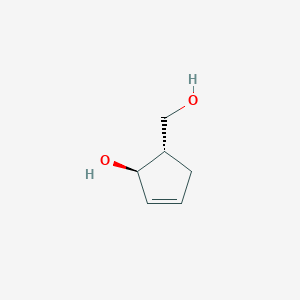

![Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride](/img/structure/B14433828.png)
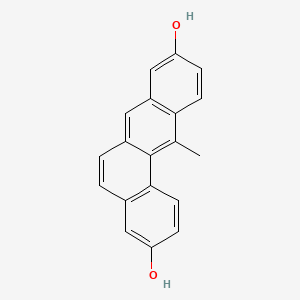
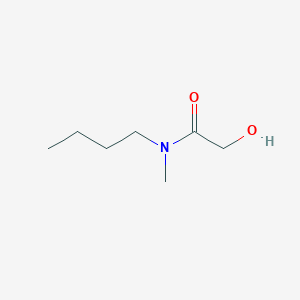
![{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane](/img/structure/B14433840.png)
